molecular formula C12H10N2O3 B1411758 methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate CAS No. 2108305-59-3

methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1411758
CAS No.: 2108305-59-3
M. Wt: 230.22 g/mol
InChI Key: AZWMXSYDRJHAKJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectral Investigations

One study focused on the structural and spectral analysis of a pyrazole derivative, demonstrating the compound's significance in understanding molecular configurations and interactions. The research involved experimental and theoretical studies to characterize the molecular structure, including techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. This analysis is crucial for elucidating the compound's potential applications in various scientific fields, such as material science and molecular design (S. Viveka et al., 2016).

Synthesis and Derivative Formation

Research on the synthesis of methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives highlights the compound's role in generating novel derivatives through condensation reactions. These synthetic pathways are foundational for developing new materials and bioactive molecules with potential applications in drug development and organic chemistry (X.-S. Jiao, 2007).

Antimicrobial and Antioxidant Properties

Another study delved into designing, synthesizing, and characterizing new 1,2,3-triazolyl pyrazole derivatives, investigating their antimicrobial and antioxidant activities. Such research is vital for identifying compounds that can serve as the basis for developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Manjunatha Bhat et al., 2016).

Corrosion Inhibition

The corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution was explored, indicating the compound's potential industrial application in protecting metals from corrosion. This study underscores the importance of such compounds in extending the lifespan of metal-based structures and components in harsh chemical environments (M. Yadav et al., 2015).

Properties

IUPAC Name

methyl 1-(4-formylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWMXSYDRJHAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.